molecular formula C15H16N6S B10890862 9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10890862
M. Wt: 312.4 g/mol
InChI Key: ADLXIBBYECRNSY-UHFFFAOYSA-N
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Description

9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.

    Construction of the Thieno Ring: The pyrazole derivative is then subjected to cyclization with a suitable thiophene precursor.

    Formation of the Triazolo Ring: The intermediate is further reacted with azide compounds to form the triazolo ring.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the pyrimidine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thieno rings.

    Reduction: Reduction reactions may target the triazolo and pyrimidine rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the methyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Known for their broad range of biological activities.

    Pyrazole Derivatives: Exhibiting diverse pharmacological effects.

    Triazole Derivatives: Used in antifungal and anticancer therapies.

Uniqueness

The uniqueness of 9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its multi-ring structure, which imparts a combination of properties from each ring system

Properties

Molecular Formula

C15H16N6S

Molecular Weight

312.4 g/mol

IUPAC Name

12-ethyl-11-methyl-4-[(5-methylpyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H16N6S/c1-4-11-10(3)22-15-13(11)14-18-12(19-21(14)8-16-15)7-20-9(2)5-6-17-20/h5-6,8H,4,7H2,1-3H3

InChI Key

ADLXIBBYECRNSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=CC=N4)C)C

Origin of Product

United States

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